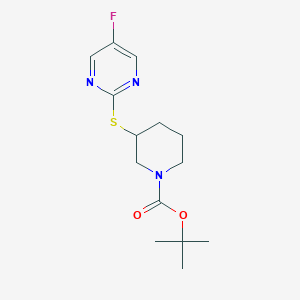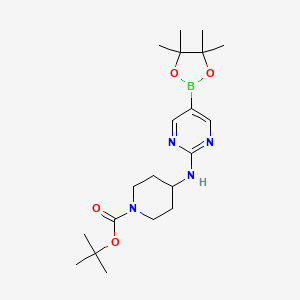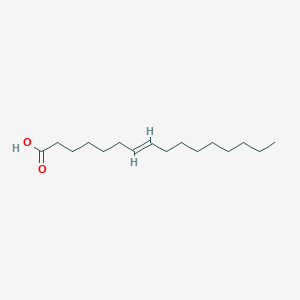![molecular formula C20H21Cl2N B13961904 Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine is a complex organic compound that features a cyclopropyl group, a dichlorophenyl group, and a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the dichlorophenyl and tetrahydronaphthalenyl groups. Common synthetic routes may involve:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Incorporation of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the dichloro substituents onto the phenyl ring.
Formation of the Tetrahydronaphthalenyl Group: This can be synthesized through hydrogenation reactions of naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to receptors or enzymes. The dichlorophenyl group may enhance its lipophilicity, facilitating its passage through biological membranes. The tetrahydronaphthalenyl group may interact with hydrophobic pockets in proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-phenyl-methyl-amine: Lacks the dichloro and tetrahydronaphthalenyl groups, making it less complex.
Dichlorophenyl-methyl-amine: Does not contain the cyclopropyl and tetrahydronaphthalenyl groups.
Tetrahydronaphthalenyl-methyl-amine: Missing the cyclopropyl and dichlorophenyl groups.
Uniqueness
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine is unique due to its combination of structural features, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity, the dichlorophenyl group enhances lipophilicity, and the tetrahydronaphthalenyl group provides additional hydrophobic interactions.
Properties
Molecular Formula |
C20H21Cl2N |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(1S,4S)-N-cyclopropyl-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C20H21Cl2N/c1-23(14-7-8-14)20-11-9-15(16-4-2-3-5-17(16)20)13-6-10-18(21)19(22)12-13/h2-6,10,12,14-15,20H,7-9,11H2,1H3/t15-,20-/m0/s1 |
InChI Key |
OCQGELLSMSUPLW-YWZLYKJASA-N |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C4CC4 |
Canonical SMILES |
CN(C1CC1)C2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



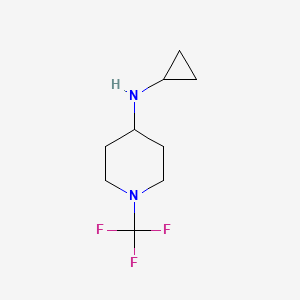
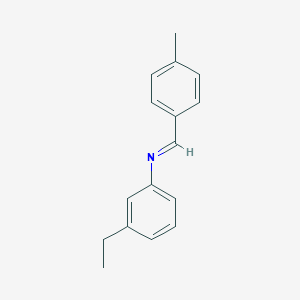
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)

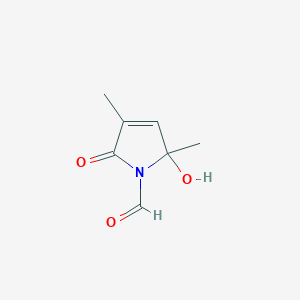
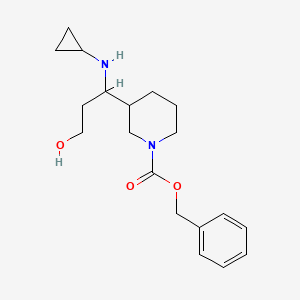

![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)

![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
